2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide
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Overview
Description
2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a difluoromethyl group attached to a pyridine ring, which imparts distinct reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine precursors using difluoromethylating reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carboxamide group may produce an amine derivative.
Scientific Research Applications
2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxyl and carboxamide groups also contribute to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-5-hydroxypyridine-4-carboxylic acid
- 2-(Difluoromethyl)-5-hydroxypyridine-4-methylamide
- 2-(Difluoromethyl)-5-hydroxypyridine-4-ethylamide
Uniqueness
2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide is unique due to the presence of both difluoromethyl and carboxamide groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6F2N2O2 |
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Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-hydroxypyridine-4-carboxamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)4-1-3(7(10)13)5(12)2-11-4/h1-2,6,12H,(H2,10,13) |
InChI Key |
RUAOCHKHACNZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)O)C(=O)N |
Origin of Product |
United States |
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